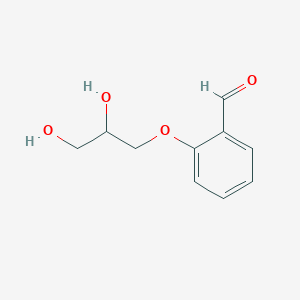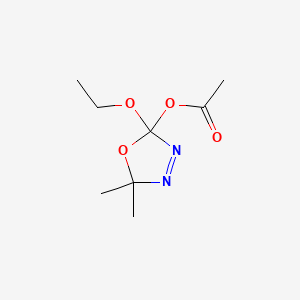
(2-Ethoxy-5,5-dimethyl-1,3,4-oxadiazol-2-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxy-5,5-dimethyl-1,3,4-oxadiazol-2-yl) acetate is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-5,5-dimethyl-1,3,4-oxadiazol-2-yl) acetate typically involves the cyclization of hydrazides with carbon dioxide or other suitable reagents. One common method includes the reaction of ethyl hydrazinecarboxylate with acetic anhydride under reflux conditions to form the oxadiazole ring . The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-5,5-dimethyl-1,3,4-oxadiazol-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The ethoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(2-Ethoxy-5,5-dimethyl-1,3,4-oxadiazol-2-yl) acetate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (2-Ethoxy-5,5-dimethyl-1,3,4-oxadiazol-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis . The exact molecular targets and pathways depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar biological activities but different chemical properties.
1,3,4-Oxadiazole: Shares the same ring structure but with different substituents, leading to variations in reactivity and applications.
1,2,5-Oxadiazole:
Uniqueness
(2-Ethoxy-5,5-dimethyl-1,3,4-oxadiazol-2-yl) acetate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy and acetate groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H14N2O4 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(2-ethoxy-5,5-dimethyl-1,3,4-oxadiazol-2-yl) acetate |
InChI |
InChI=1S/C8H14N2O4/c1-5-12-8(13-6(2)11)10-9-7(3,4)14-8/h5H2,1-4H3 |
InChI Key |
NJSCYEZEGLGJTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(N=NC(O1)(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


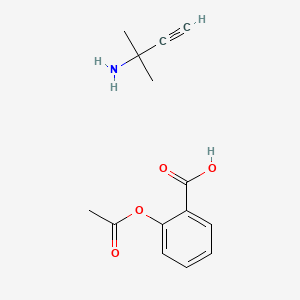

![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)

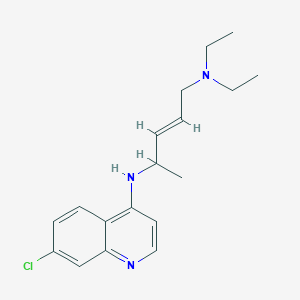
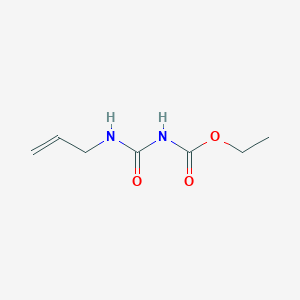

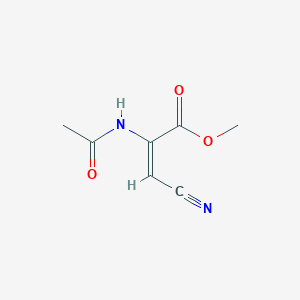
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate](/img/structure/B13810796.png)

